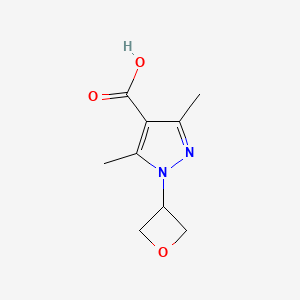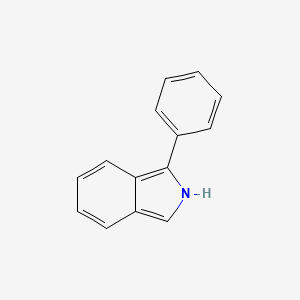![molecular formula C13H12N2 B11902366 2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
2-Ethyl-1H-naphtho[1,2-d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1H-naphtho[1,2-d]imidazole is a heterocyclic compound featuring a fused naphthalene and imidazole ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1H-naphtho[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-ethyl-1-naphthylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a more saturated form.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, or sulfonation can occur at the naphthalene ring. Reagents such as bromine, nitric acid, or sulfuric acid are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthoimidazoles.
科学的研究の応用
2-Ethyl-1H-naphtho[1,2-d]imidazole has diverse applications across various scientific fields:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with DNA and proteins makes it a candidate for drug development.
Industry: Utilized in the development of dyes, pigments, and as a precursor for materials with specific electronic properties.
作用機序
The mechanism by which 2-Ethyl-1H-naphtho[1,2-d]imidazole exerts its effects is often related to its ability to interact with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can bind to enzyme active sites, inhibiting their activity. The specific pathways involved depend on the target molecule and the context of its use.
類似化合物との比較
1H-Naphtho[2,3-d]imidazole: Similar structure but different substitution pattern, leading to different chemical and biological properties.
2-Methyl-1H-naphtho[1,2-d]imidazole: Similar but with a methyl group instead of an ethyl group, affecting its reactivity and interactions.
1H-Naphtho[1,2-d]imidazole-4,9-dione: Contains additional carbonyl groups, significantly altering its chemical behavior and applications.
Uniqueness: 2-Ethyl-1H-naphtho[1,2-d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are crucial, such as in drug design and materials science.
特性
分子式 |
C13H12N2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-ethyl-3H-benzo[e]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-12-14-11-8-7-9-5-3-4-6-10(9)13(11)15-12/h3-8H,2H2,1H3,(H,14,15) |
InChIキー |
BDLRDIZNCDRKEO-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(N1)C=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


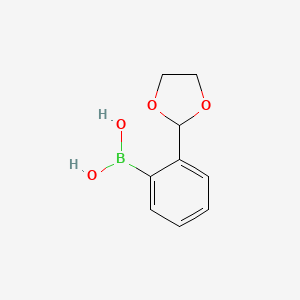
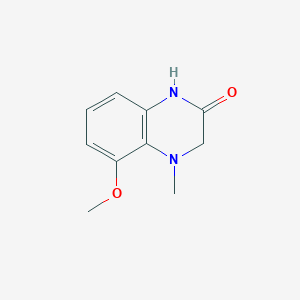



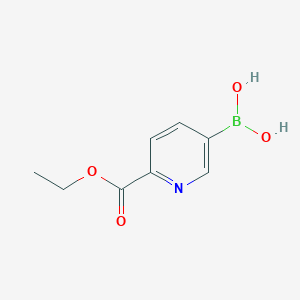
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)

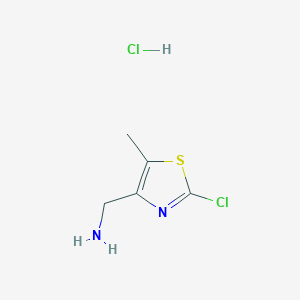
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
